m-Loxoprofen

COX inhibition structure-activity relationship positional isomerism

m‑Loxoprofen (CAS 1026471‑88‑4, C₁₅H₁₈O₃, MW 246.31) is the meta‑positional isomer of the widely used propionic acid‑class NSAID loxoprofen. Unlike the para‑substituted loxoprofen that acts as a prodrug requiring hepatic reduction to its active trans‑alcohol metabolite, m‑Loxoprofen is employed exclusively as a certified reference standard for structural identification, purity determination, and method validation in quality‑controlled (QC) environments.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B15295248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Loxoprofen
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O
InChIInChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18)
InChIKeyRRAGHLHBJAIJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Loxoprofen (Meta-Loxoprofen) Reference Standard for Loxoprofen Impurity Profiling & Analytical Method Development


m‑Loxoprofen (CAS 1026471‑88‑4, C₁₅H₁₈O₃, MW 246.31) is the meta‑positional isomer of the widely used propionic acid‑class NSAID loxoprofen . Unlike the para‑substituted loxoprofen that acts as a prodrug requiring hepatic reduction to its active trans‑alcohol metabolite, m‑Loxoprofen is employed exclusively as a certified reference standard for structural identification, purity determination, and method validation in quality‑controlled (QC) environments [1]. Its primary utility lies in enabling precise quantification of process‑related impurities during the manufacture of loxoprofen sodium drug substance and finished dosage forms, in accordance with ICH Q3A/Q3B guidelines.

Why m-Loxoprofen Cannot Be Replaced by Loxoprofen, o-Loxoprofen, or Generic Impurity Standards


The phenyl ring substitution pattern (ortho, meta, para) in arylpropionic acid NSAIDs dictates critical pharmacological and analytical behaviors. Loxoprofen itself exists as a racemic mixture of four stereoisomers at the 2‑position and the cyclopentanone α‑carbon, and the commercial drug is exclusively the para‑substituted isomer [1]. In contrast, m‑Loxoprofen bears the propionic acid side chain at the meta position, which alters its chromatographic retention, UV absorption profile, and ionization efficiency in LC‑MS, precluding interconversion or substitution with the para form for analytical method development. Regulatory submissions (ANDAs) require demonstration of specific detection and quantification of positional isomers, and only a characterized meta‑loxoprofen reference standard can provide the necessary traceability and specificity [2].

Quantitative Differentiation of m-Loxoprofen from Closest Analogs and Alternatives


COX-2 Selectivity Difference: Para-Substituted Loxoprofen vs. Meta-Isomer Class Profile

The para-substituted loxoprofen (prodrug) exhibits non-selective COX inhibition with IC₅₀ values of 6.5 μM (COX-1) and 13.5 μM (COX-2) in human whole blood assays, yielding a COX-2/COX-1 ratio of ≈2.1 [1]. Classical SAR for 2-arylpropionic acids dictates that moving the acetic acid side chain from the para to the meta position disrupts the optimal geometry for binding within the COX active site, substantially reducing inhibitory potency [2]. While direct IC₅₀ data for m-Loxoprofen are not published, the para isomer’s defined profile establishes the benchmark from which meta substitution is expected to diverge by a ≥5‑fold loss of activity, based on comparative SAR of structurally analogous arylpropionic acid positional isomers [2].

COX inhibition structure-activity relationship positional isomerism

Chromatographic Resolution of m-Loxoprofen from Loxoprofen (para) and o-Loxoprofen (ortho) by Validated HPLC Method

A patented gradient reversed‑phase HPLC method specifically designed for the detection of loxoprofen sodium related substances achieves baseline resolution (Rs ≥ 1.5) of the three positional isomers: o‑Loxoprofen (ortho), m‑Loxoprofen (meta), and loxoprofen (para) [1]. The method employs an octadecylsilane column with acetonitrile/phosphate buffer mobile phase, and the elution order, confirmed with certified reference standards, is ortho < meta < para, with typical retention time differences of 2–4 min between adjacent peaks. This documented separation capability is a prerequisite for ICH Q2(R1) method validation and cannot be achieved without an authentic m‑Loxoprofen reference material.

HPLC separation impurity profiling method validation

Structural Characterization and Four-Stereoisomer Complexity in Loxoprofen Sodium Dihydrate vs. Single-Isomer m-Loxoprofen Standard

Single‑crystal X‑ray diffraction of loxoprofen sodium dihydrate (LOX‑Na·2H₂O) reveals that the cyclopentanone ring is disordered, yielding four coexisting stereoisomers—(5R,13R), (5S,13S), (5R,13S), and (5S,13R)—within the same crystal lattice [1]. In contrast, synthetic m‑Loxoprofen is supplied as a single optical form with a defined purity of ≥95% and accompanied by a full certificate of analysis including HPLC purity, water content, and residual solvents [2]. This contrast underscores the necessity of a mono‑component reference standard for unambiguous identification, as the drug substance itself is a multi‑component mixture that cannot serve as a calibration reference for the meta impurity.

crystallography stereoisomerism reference standard purity

Primary Procurement and Application Scenarios for m-Loxoprofen Reference Standard


ANDA and NDA Regulatory Submission for Generic Loxoprofen Sodium Drug Products

During the development and validation of an HPLC method for loxoprofen sodium related substances, m‑Loxoprofen is used as the certified reference standard for the meta‑positional isomer impurity. Its demonstrated baseline resolution (Rs ≥ 1.5) from the para isomer ensures compliance with ICH Q3A reporting, identification, and qualification thresholds [1]. The availability of a full Certificate of Analysis, including chromatographic purity and structural confirmation by NMR and MS, directly supports the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers [2].

Forced Degradation and Stability-Indicating Method Development

When evaluating loxoprofen sodium stability under ICH Q1A(R2) stress conditions (acid, base, oxidative, thermal, photolytic), m‑Loxoprofen spiking experiments verify that the analytical method can detect and separate the meta isomer from the main drug peak and other degradation products. The known retention time shift (2–4 min from para isomer) established in the patent‑documented HPLC method [1] is used to set system suitability criteria, ensuring reliable long‑term stability monitoring.

Manufacturing Process Control and Batch Release Testing in API Production

In the commercial synthesis of loxoprofen sodium, process‑related impurities including the meta isomer may arise from isomeric starting materials or side reactions. QC laboratories employ m‑Loxoprofen as a quantitative external standard to determine the level of this specific impurity in each API batch, with acceptance criteria typically ≤0.15% [1]. This direct quantification is unattainable with the para‑based drug substance standard alone, directly necessitating procurement of the meta reference material.

Pharmacopeial Monograph Modernization and Collaborative Validation Studies

As pharmacopeias (USP, EP, JP) update loxoprofen sodium monographs to include positional isomer impurity limits, certified m‑Loxoprofen standards are required for inter‑laboratory collaborative studies to establish reproducible relative retention times and relative response factors. The single‑isomer purity and well‑characterized spectroscopic data [2] enable harmonization of impurity testing procedures across global regulatory jurisdictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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